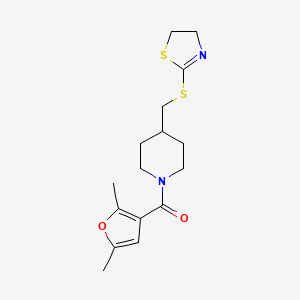

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a structurally complex organic compound characterized by a piperidine ring linked to a 4,5-dihydrothiazole moiety via a thioether bridge. The molecule also features a 2,5-dimethylfuran-3-yl methanone group, contributing to its unique electronic and steric properties. Its molecular formula is C₁₈H₂₄N₂O₂S₂, with a molecular weight of 348.52 g/mol .

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S2/c1-11-9-14(12(2)20-11)15(19)18-6-3-13(4-7-18)10-22-16-17-5-8-21-16/h9,13H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUYFQOHBWXGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring, a thiazole moiety, and a furan derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.6 g/mol. The structural components include:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Thiazole Moiety : Associated with antimicrobial and anticancer properties.

- Furan Derivative : Contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant pharmacological activities. The following sections detail specific biological activities observed in studies involving this compound and related derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, derivatives similar to this compound have demonstrated:

- Inhibition of Cancer Cell Growth : Compounds such as 4-bromo-2-(piperidin-1-yl)thiazol-5-yl phenyl methanone showed significant inhibition of Na+/K(+)-ATPase activity and Ras oncogene activity in glioma cell lines, indicating potential for treating specific cancers .

- Mechanism of Action : The mechanism may involve modulation of signaling pathways critical for cancer cell proliferation and survival . Further studies are needed to elucidate the precise pathways affected by this compound.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. The heterocyclic nature of this compound suggests potential efficacy against various microbial strains.

- Activity Against Bacteria and Fungi : The structural components may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12a | Glioma | 10 |

| 12b | Melanoma | 15 |

This data suggests that modifications to the thiazole structure can enhance anticancer activity .

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial activity of several thiazole derivatives against common pathogens.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| A | E. coli | 18 |

| B | S. aureus | 22 |

| C | C. albicans | 15 |

The results confirmed that thiazole derivatives exhibit varying degrees of antimicrobial efficacy, which may be further optimized through structural modifications .

The exact mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Potential binding to specific receptors that regulate cellular signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds with thiazole rings have been extensively studied for their antibacterial and antifungal properties. Research indicates that derivatives of thiazole can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.

- CNS Activity :

-

Cancer Therapeutics :

- Preliminary studies have indicated that this compound may exhibit antiproliferative activity against several cancer cell lines. The presence of both thiazole and piperidine rings is believed to contribute to its cytotoxic effects, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone exhibited significant activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

CNS Activity Research

Research into related piperidine derivatives has demonstrated their capability to interact with neurotransmitter systems, suggesting that this compound could potentially modulate serotonin or dopamine pathways. Such interactions are critical for developing treatments for mood disorders .

Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest.

Summary of Potential Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Significant inhibition observed in laboratory settings |

| CNS Disorders | Potential treatment for anxiety and depression | Modulation of neurotransmitter systems noted |

| Cancer Therapy | Cytotoxic effects on cancer cell lines | Induction of apoptosis and cell cycle arrest reported |

Comparison with Similar Compounds

Simpler Furan Derivatives

- Compound: (2,5-Dimethylfuran-3-yl)(furan-2-yl)methanone Structural Features: Contains two furan rings but lacks nitrogen/sulfur heterocycles. Molecular Weight: ~218 g/mol (estimated). Key Differences: Absence of thiazole and piperidine groups limits its interaction with biological targets requiring polar or charged binding pockets. Simpler derivatives like this are often used as intermediates rather than bioactive agents .

Thiazole-Containing Derivatives

- Compound: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone Structural Features: Shares the thiazole-thioether-piperidine core but replaces the dimethylfuran with a sulfonylphenyl group. Molecular Weight: ~436 g/mol. Key Differences: The sulfonylphenyl group enhances hydrophilicity and may improve binding to kinases or proteases. This derivative’s bioactivity is hypothesized to differ due to altered electronic profiles .

Dual Heterocyclic Systems

- Compound: (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Structural Features: Combines furan and thiazepane rings (a sulfur-containing seven-membered ring). Molecular Weight: ~335 g/mol.

Functional Comparison via Data Table

Research Findings and Mechanistic Insights

- Furan Contribution: The 2,5-dimethylfuran group may enhance membrane permeability due to its lipophilic methyl substituents, a property less pronounced in non-alkylated furans .

- Piperidine-Thioether Linker : This moiety balances rigidity and solubility, enabling interactions with both hydrophobic pockets and polar residues in proteins .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

- Reflux conditions : Use ethanol as a solvent for thiazole-piperidine coupling (2–3 hours, 80–90°C) .

- Recrystallization : Purify intermediates using DMF-EtOH (1:1) to remove unreacted dihydrothiazole precursors .

- TLC validation : Monitor reaction progress with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) solvent systems and iodine visualization .

- Table: Reaction Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Higher purity |

| Reaction Time | 2–3 hours | Prevents decomposition |

| Recrystallization | DMF-EtOH (1:1) | Removes polar impurities |

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for methanone, S-H stretch at ~2550 cm⁻¹ for thiol) .

- NMR : Assign piperidine (δ 1.5–3.0 ppm) and furan (δ 6.2–6.8 ppm) proton environments .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- XRD : Resolve crystallographic data for absolute configuration (if single crystals are obtainable).

Q. How should intermediates be purified to avoid cross-contamination in multi-step syntheses?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for thiazole intermediates.

- Solvent Washing : Post-reaction, wash with cold ether to remove hydrophobic byproducts .

- Recrystallization : For polar intermediates, use ethanol-DMF mixtures to enhance crystal lattice formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?

- Methodological Answer :

- DFT Modeling : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electronic properties (HOMO-LUMO gaps, Fukui indices) .

- Solvent Effects : Simulate polarizable continuum models (PCM) in ethanol/DMF to predict solvation energy and stability.

- Table: Key DFT Parameters :

| Property | Computational Insight | Relevance to Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Lower gap (~3.5 eV) suggests electrophilic sites | Guides derivatization |

| Mulliken Charges | Negative charge on thiazole sulfur | Predicts nucleophilic attack |

Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) be resolved?

- Methodological Answer :

- Synchrotron IR Microspectroscopy : Resolve overlapping bands (e.g., furan C-O vs. thiazole C-S stretches) .

- 2D NMR (COSY/HSQC) : Differentiate piperidine methylene protons from dihydrothiazole signals .

- Cross-Validation : Compare experimental IR peaks with DFT-simulated spectra to assign ambiguous vibrations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Derivatization : Modify the dihydrothiazole (e.g., alkylation) or furan (e.g., halogenation) moieties .

- Enzyme Assays : Test inhibitory activity against cysteine proteases (thiazole-thiol interactions) or kinases (piperidine’s conformational flexibility).

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 Mpro if thiol groups are present) .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hours) and monitor via HPLC .

- Thermal stress : Heat to 60°C for 48 hours; assess decomposition products via LC-MS.

- Storage Recommendations : Store at 2–8°C in amber vials with desiccants to prevent thiol oxidation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 determination).

- Enzyme Inhibition : Fluorescence-based assays for proteases/kinases (e.g., trypsin inhibition via thiol interaction).

- ROS Scavenging : DPPH/ABTS assays to evaluate antioxidant potential (furan and thiazole redox activity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.